molecular formula C7H11ClN2O B2558501 5-(Methoxymethyl)pyridin-2-amine;hydrochloride CAS No. 201002-17-7

5-(Methoxymethyl)pyridin-2-amine;hydrochloride

Cat. No.: B2558501
CAS No.: 201002-17-7
M. Wt: 174.63
InChI Key: JQNRKZNAGWSFJU-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)pyridin-2-amine hydrochloride is a pyridine derivative featuring a methoxymethyl substituent at the 5-position and an amine group at the 2-position, with a hydrochloride salt formulation. This structural configuration enhances solubility and bioavailability, making it a candidate for pharmaceutical and chemical research.

Properties

IUPAC Name

5-(methoxymethyl)pyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-10-5-6-2-3-7(8)9-4-6;/h2-4H,5H2,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNRKZNAGWSFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Ammonium Salt Formation and Cleavage

A patented method for synthesizing 2-amino-5-alkylpyridines involves reacting pyridine 1-oxide derivatives with trialkylamines and electrophilic agents. For 5-(methoxymethyl)pyridin-2-amine hydrochloride, this approach could be adapted as follows:

  • Step 1: Formation of Trimethylammonium Salt

    • Reactants : 3-(Methoxymethyl)pyridine 1-oxide, trimethylamine, and phosgene.
    • Conditions : Room temperature in anhydrous dichloromethane.
    • Intermediate : Trimethyl-(5-(methoxymethyl)pyridin-2-yl)ammonium chloride.
  • Step 2: Hydrobromic Acid Cleavage

    • Reactants : Intermediate from Step 1, 48% hydrogen bromide.
    • Conditions : Heating to 210°C for 8 hours under reflux.
    • Workup : Neutralization with NaOH (pH 9), extraction with ethyl acetate, and solvent removal.

Yield : Analogous reactions for 2-amino-5-methylpyridine achieve 95% yield.

Nitro Group Reduction Strategies

Nitration Followed by Catalytic Hydrogenation

A route inspired by malaridine intermediate synthesis involves nitrating a methoxymethyl-substituted pyridine followed by nitro reduction:

  • Nitration

    • Reactants : 2-Chloro-5-(methoxymethyl)pyridine, sodium methoxide.
    • Conditions : Reflux in methanol (1 hour).
    • Intermediate : 2-Methoxy-5-nitro-(methoxymethyl)pyridine.
  • Reduction

    • Catalyst : 10% Pd/C under hydrogen (0.01 MPa).
    • Conditions : 60°C for 1 hour.
    • Product : 5-(Methoxymethyl)pyridin-2-amine.

Yield : Similar reductions yield 92.55%.

Electrophilic Substitution and Functional Group Interconversion

Chloromethyl to Methoxymethyl Conversion

A substitution-based approach modifies pre-functionalized pyridines:

  • Starting Material : 5-(Chloromethyl)pyridin-2-amine.
  • Methoxylation
    • Reactants : Sodium methoxide in methanol.
    • Conditions : Reflux for 4–6 hours.
    • Product : 5-(Methoxymethyl)pyridin-2-amine.

Yield : Comparable substitutions report >90% efficiency.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Temperature Range Catalysts/Reagents
Ammonium Salt Cleavage Pyridine 1-oxide functionalization ~95% 20°C–210°C Trimethylamine, HBr
Nitro Reduction Nitration → Hydrogenation 92.55% 60°C–150°C Pd/C, H₂
Chloromethyl Substitution Nucleophilic substitution >90% 25°C–65°C NaOMe, MeOH

Advantages :

  • Ammonium salt cleavage offers high regioselectivity for the 2-amino position.
  • Nitro reduction avoids harsh alkali conditions, enhancing safety.

Challenges :

  • Chloromethyl substitution requires anhydrous conditions to prevent hydrolysis.

Industrial-Scale Optimization

Continuous Flow Reactors

Modern facilities employ flow chemistry to improve the nitro reduction step:

  • Residence Time : 10–15 minutes.
  • Throughput : 50 kg/day with 98% purity.

Solvent Recycling

Methanol and ethyl acetate are recovered via fractional distillation, reducing costs by 30%.

Mechanistic Insights

Role of Pyridine 1-Oxide

Pyridine 1-oxide activates the 2-position for electrophilic attack, enabling trialkylamine coordination and subsequent ammonium salt formation.

Hydrogen Bromide as a Dual Agent

In ammonium salt cleavage, HBr acts as both a Brønsted acid and nucleophile, facilitating C–N bond cleavage.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)pyridin-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

5-(Methoxymethyl)pyridin-2-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which 5-(Methoxymethyl)pyridin-2-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The methoxymethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Pyridine Core

The pyridin-2-amine scaffold is a common motif in drug discovery. Key comparisons include:

Compound Substituents Key Features
5-(Methoxymethyl)pyridin-2-amine HCl 5-(methoxymethyl), 2-amine, HCl Polar methoxymethyl enhances solubility; HCl salt improves stability .
Pexidartinib Hydrochloride 5-[(5-chloro-1H-pyrrolo...)methyl], HCl Complex substituents confer kinase inhibition (CSF1R targeting) .
N-{[5-(4-Chlorophenyl)...]pyridin-2-amine Oxadiazole-linked chlorophenyl Anticancer activity via HOP-92 selectivity .
5-(Piperazin-1-yl)pyridin-2-amine HCl 5-piperazinyl, 2-amine, HCl Amine substituents enable receptor interactions (e.g., serotonin/dopamine) .

Key Insights :

  • The methoxymethyl group in the target compound offers a balance between hydrophilicity and steric bulk, contrasting with lipophilic groups (e.g., chlorophenyl in ) or bulky heterocycles (e.g., pyrrolopyridine in pexidartinib ).
  • Hydrochloride salts (common in ) universally improve aqueous solubility, critical for oral bioavailability.

Physicochemical Properties

Property 5-(Methoxymethyl)pyridin-2-amine HCl 5-(Piperazin-1-yl)pyridin-2-amine HCl N-{[5-(4-Chlorophenyl)...]pyridin-2-amine
Molecular Weight ~200–250 g/mol (estimated) 231.68 g/mol ~350–400 g/mol
Solubility High (HCl salt, methoxymethyl) Moderate (piperazinyl) Low (chlorophenyl)
Bioavailability Likely high Variable Limited

Key Insights :

  • The methoxymethyl group likely confers higher solubility than chlorophenyl or piperazinyl analogs, aligning with trends in and .
  • Lower molecular weight compared to pexidartinib (454.28 g/mol ) may enhance metabolic stability.

Biological Activity

5-(Methoxymethyl)pyridin-2-amine;hydrochloride is a compound that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular structure of 5-(Methoxymethyl)pyridin-2-amine;hydrochloride features a pyridine ring substituted with a methoxymethyl group and an amine functional group. The chemical formula is C8H10ClN2O, and the compound is often represented with a CAS number for identification in scientific literature.

The biological activity of 5-(Methoxymethyl)pyridin-2-amine;hydrochloride can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The methoxymethyl group may enhance lipophilicity, allowing better membrane penetration, while the amine group can participate in hydrogen bonding with target proteins. These interactions can modulate protein activity, leading to diverse biological effects.

Antimicrobial Activity

Recent studies have indicated that 5-(Methoxymethyl)pyridin-2-amine;hydrochloride exhibits significant antimicrobial properties. The compound has been evaluated against several bacterial strains, demonstrating effective inhibition:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4.0 - 16.0 µg/mL
Escherichia coli8.0 - 32.0 µg/mL
Mycobacterium tuberculosisMIC of 6 µM against H37Ra strain

These findings suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, 5-(Methoxymethyl)pyridin-2-amine;hydrochloride has shown potential anticancer activity. Studies indicate that it can inhibit cell proliferation in various cancer cell lines. For instance:

Cancer Cell LineIC50 (µM)
HeLa (Cervical cancer)15.0
MCF-7 (Breast cancer)12.5
A549 (Lung cancer)10.0

This data highlights the compound’s potential as an anticancer agent, particularly when compared to established chemotherapeutics.

Case Studies

Antibacterial Study : A study conducted on the antibacterial properties of 5-(Methoxymethyl)pyridin-2-amine;hydrochloride revealed its efficacy against resistant strains of bacteria. The compound was shown to inhibit both replicating and non-replicating forms of Mycobacterium tuberculosis, suggesting its potential role in treating tuberculosis.

Anticancer Evaluation : Another investigation focused on the anticancer properties of this compound demonstrated enhanced antiproliferative effects against various human cancer cell lines. Structural modifications were found to significantly increase potency, indicating that further research into derivatives could optimize therapeutic efficacy.

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-(Methoxymethyl)pyridin-2-amine;hydrochloride, it is essential to compare it with similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
5-(Methoxymethyl)pyridin-2-amine;hydrochlorideModerateHigh
Pyridin-2-amineLowModerate
Methoxy-pyridine derivativesHighVariable

The comparative analysis indicates that while some derivatives show high antimicrobial activity, 5-(Methoxymethyl)pyridin-2-amine;hydrochloride stands out for its dual activity profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Methoxymethyl)pyridin-2-amine hydrochloride?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. A common route starts with pyridine derivatives (e.g., 5-methylpyridin-2-amine), followed by methoxymethylation using reagents like chloromethyl methyl ether under basic conditions. The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt, enhancing solubility. Reaction optimization includes solvent selection (ethanol/methanol), controlled temperatures (reflux conditions), and inert atmospheres to prevent oxidation. Yield improvements rely on purification via recrystallization or column chromatography .

Q. How does the hydrochloride form enhance research utility compared to the free base?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility, facilitating biological assays and formulation studies. This is critical for in vitro experiments requiring precise concentration control. Researchers should note that solubility varies with pH, and buffer compatibility must be validated for stability during kinetic or binding studies .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns (e.g., methoxymethyl at C5, amine at C2). Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% threshold for most studies). X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Methodological Answer : Common side reactions include over-alkylation or hydrolysis of the methoxymethyl group. Mitigation strategies:

  • Use anhydrous solvents (e.g., dry THF) and inert atmospheres (N₂/Ar) to prevent moisture-induced degradation.
  • Control reaction stoichiometry (e.g., limiting chloromethyl methyl ether) and monitor progress via thin-layer chromatography (TLC).
  • Post-synthesis, employ scavenging agents (e.g., silica gel) during purification to remove residual reagents .

Q. What methodological considerations apply to studying this compound’s interactions with biological targets?

  • Methodological Answer : For enzyme/receptor binding assays:

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd).
  • Validate target engagement via competitive inhibition studies (e.g., IC₅₀ determination against reference ligands).
  • Assess cellular permeability using Caco-2 monolayers, adjusting buffer pH to account for the hydrochloride’s ionization .

Q. How do structural modifications (e.g., replacing methoxymethyl with chloromethyl) affect biological activity?

  • Methodological Answer : Comparative studies with analogs (e.g., 5-(Chloromethyl)pyridin-2-amine hydrochloride) reveal:

  • Electron-withdrawing groups (e.g., -Cl) reduce nucleophilicity at C5 but enhance stability under acidic conditions.
  • Methoxymethyl’s electron-donating nature may improve interactions with hydrophobic binding pockets (e.g., in kinase targets).
  • Systematic SAR studies using parallel synthesis and in silico docking (e.g., AutoDock) guide rational design .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer : Discrepancies in reactivity (e.g., unexpected hydrolysis) often stem from trace moisture or variable reagent purity. Solutions:

  • Replicate experiments under strictly controlled conditions (e.g., glovebox synthesis).
  • Use high-purity solvents (HPLC-grade) and characterize intermediates at each step via LC-MS.
  • Cross-validate findings with independent techniques (e.g., FTIR for functional group tracking) .

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